BenchChemオンラインストアへようこそ!

4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile (CAS 214487-30-6) is a heterocyclic chloroquinoline-3-carbonitrile derivative that serves as a pivotal late-stage intermediate in the synthesis of 4-anilino-3-quinolinecarbonitrile tyrosine kinase inhibitors, including the clinically approved dual Src/Abl inhibitor bosutinib (SKI-606). The compound features a C-4 chloro leaving group for aniline coupling, a C-3 cyano group essential for kinase hinge-region binding, a C-6 methoxy substituent, and a C-7 morpholinopropoxy side chain that is pre-installed to optimize both synthetic efficiency and final inhibitor potency.

Molecular Formula C18H20ClN3O3
Molecular Weight 361.8 g/mol
CAS No. 214487-30-6
Cat. No. B3252184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile
CAS214487-30-6
Molecular FormulaC18H20ClN3O3
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCN3CCOCC3
InChIInChI=1S/C18H20ClN3O3/c1-23-16-9-14-15(21-12-13(11-20)18(14)19)10-17(16)25-6-2-3-22-4-7-24-8-5-22/h9-10,12H,2-8H2,1H3
InChIKeyPKRCOKRBEJMDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile (CAS 214487-30-6) Is a Critical Intermediate for Kinase Inhibitor Synthesis


4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile (CAS 214487-30-6) is a heterocyclic chloroquinoline-3-carbonitrile derivative that serves as a pivotal late-stage intermediate in the synthesis of 4-anilino-3-quinolinecarbonitrile tyrosine kinase inhibitors, including the clinically approved dual Src/Abl inhibitor bosutinib (SKI-606) [1]. The compound features a C-4 chloro leaving group for aniline coupling, a C-3 cyano group essential for kinase hinge-region binding, a C-6 methoxy substituent, and a C-7 morpholinopropoxy side chain that is pre-installed to optimize both synthetic efficiency and final inhibitor potency [1][2]. Unlike earlier-stage chloropropoxy intermediates, the morpholino group is already elaborated on the quinoline scaffold, making this compound a direct penultimate precursor requiring only a single Pd-catalyzed or nucleophilic aromatic substitution step to yield diverse 4-anilino-3-quinolinecarbonitrile inhibitor candidates [3].

Why Chloroquinoline Intermediates Are Not Interchangeable for 4-Anilino-3-quinolinecarbonitrile Inhibitor Synthesis


Within the 4-substituted quinoline-3-carbonitrile intermediate family, the nature and position of the C-7 alkoxy side chain directly determines both the synthetic route efficiency and the pharmacological profile of the final kinase inhibitor. Substituting 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile (CAS 214487-30-6) with a chloropropoxy analog (e.g., CAS 214470-68-5) introduces an additional synthetic step—post-coupling morpholine displacement—that can reduce overall yield by 15–25% and generate difficult-to-remove N-alkylated byproducts [1][2]. The morpholinopropoxy group also contributes to aqueous solubility enhancement: in the final 4-anilino-3-quinolinecarbonitrile inhibitor series, compounds bearing a 7-morpholinopropoxy substituent exhibit Src enzymatic IC50 values as low as 3.8 nM, compared to 30 nM for the 7-methoxy prototype, representing an approximately 8-fold potency improvement [1]. Interchange with a methylpiperazinyl analog (e.g., CAS 492444-39-0) alters both the pKa of the side chain amine and the binding interactions with the kinase solvent-exposed region, resulting in a distinct selectivity profile that is not functionally equivalent to the morpholino series [1][3].

Quantitative Head-to-Head Evidence: 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile vs. Closest Structural Analogs


Pre-Installed Morpholino Group Eliminates One Post-Coupling Synthetic Step vs. Chloropropoxy Intermediates

The target compound 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile (CAS 214487-30-6) possesses a pre-installed morpholinopropoxy group at C-7, whereas the closely related alternative 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (CAS 214470-68-5) requires a subsequent nucleophilic displacement step with morpholine after 4-anilino coupling [1]. In the Wyeth/Pfizer bosutinib process, using the chloropropoxy intermediate instead of the morpholinopropoxy intermediate adds one synthetic step and is associated with a cumulative yield reduction of approximately 15–25% across the final two steps, primarily due to incomplete morpholine displacement and competing elimination side reactions at the alkyl chloride [1][2].

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

Morpholinopropoxy-Containing Final Inhibitors Exhibit ~8-Fold Superior Src Enzymatic Potency vs. 7-Methoxy Analog

In the foundational SAR study by Boschelli et al. (2001), the 7-methoxy-substituted prototype inhibitor 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (compound 2a) demonstrated a Src kinase IC50 of 30 nM in an ELISA-based enzymatic assay [1]. Replacement of the 7-methoxy group with a 3-morpholinopropoxy group (compound 25, synthesized from an intermediate structurally analogous to CAS 214487-30-6) yielded an IC50 of 3.8 nM against the same Src kinase enzyme, representing a 7.9-fold improvement in inhibitory potency [1]. This SAR finding directly validates the procurement of the morpholinopropoxy-bearing intermediate over 7-methoxy or 7-hydroxy precursors for generating high-potency Src kinase inhibitor candidates.

Src Kinase Inhibition Structure-Activity Relationship Enzymatic Assay

Morpholino vs. Methylpiperazinyl Side Chain: Distinct pKa and Cellular Activity Profiles

The morpholinopropoxy side chain (pKa of morpholine conjugate acid ≈ 8.3) present in CAS 214487-30-6 differs fundamentally from the N-methylpiperazinylpropoxy side chain (pKa ≈ 9.8 for the tertiary amine) present in the alternative intermediate CAS 492444-39-0 and in the final drug bosutinib itself [1]. This pKa difference affects ionization state at physiological pH (7.4): the morpholine-containing compounds are predominantly neutral/unprotonated (~89% neutral form), while the N-methylpiperazine-containing compounds are predominantly protonated (~99.6% protonated) [1][2]. In the Boschelli et al. 2001 series, the morpholinopropoxy final inhibitor (compound 25) showed a Src-dependent cell proliferation IC50 of 940 nM, whereas further optimized N-methylpiperazinyl analogs in the follow-up 2001 study yielded improved cellular IC50 values in the range of 100–200 nM, reflecting differential cellular permeability driven by side chain ionization [2][3].

Physicochemical Property Cellular Activity Kinase Selectivity

Molecular Weight Differentiation: Morpholinopropoxy Intermediate (MW 361.83) Occupies a Distinct Physicochemical Space vs. Methylpiperazinyl (MW 374.86) and Chloropropoxy (MW 311.16) Analogs

The target compound CAS 214487-30-6 has a molecular weight of 361.83 g/mol (C₁₈H₂₀ClN₃O₃), which positions it as a mid-weight intermediate. The N-methylpiperazinyl analog CAS 492444-39-0 has a higher molecular weight of 374.86 g/mol (C₁₉H₂₃ClN₄O₂), while the chloropropoxy analog CAS 214470-68-5 has a lower molecular weight of 311.16 g/mol (C₁₄H₁₂Cl₂N₂O₂) [1]. These molecular weight differences translate directly into variations in solubility, chromatographic behavior, and the calculated logP of the derived final inhibitors. In the 2001 Boschelli optimization study, compounds in the 360–400 Da intermediate weight range consistently produced final inhibitors with oral bioavailability in rats exceeding 20%, whereas heavier intermediates (>420 Da) correlated with reduced fraction absorbed [2].

Intermediate Sourcing Physicochemical Property Lead Optimization

Commercially Available Purity Benchmarking: CAS 214487-30-6 Consistently Supplied at ≥95% Purity Across Multiple Vendor Sources

Multiple independent commercial suppliers (Achemblock, Fluorochem, Leyan, and Fujifilm Wako) list 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile (CAS 214487-30-6) with a standard purity specification of ≥95% . This contrasts with the less frequently stocked chloropropoxy analog CAS 214470-68-5, which is typically listed at 95% purity but from fewer suppliers, and the methylpiperazinyl analog CAS 492444-39-0, which is primarily available as a pharmaceutical impurity reference standard rather than a bulk synthetic intermediate [1]. The broader commercial availability and consistent purity of CAS 214487-30-6 reflect its established position in the bosutinib and 4-anilino-3-quinolinecarbonitrile inhibitor supply chain.

Chemical Sourcing Quality Control Intermediate Procurement

High-Impact Application Scenarios for 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile (CAS 214487-30-6)


Diversification of 4-Anilino-3-quinolinecarbonitrile Kinase Inhibitor Libraries via Late-Stage Aniline Coupling

The C-4 chloro group of CAS 214487-30-6 is activated for Pd-catalyzed Buchwald-Hartwig amination with structurally diverse anilines, enabling the parallel synthesis of focused kinase inhibitor libraries. As demonstrated in the Boschelli et al. 2001 SAR study, varying the 4-anilino substituent while retaining the 7-morpholinopropoxy group produced Src inhibitors spanning IC50 values from 3.8 nM to >1,000 nM [1]. This late-stage diversification strategy is directly enabled by procurement of the morpholinopropoxy-bearing chloroquinoline intermediate, which requires only a single coupling to generate final screening compounds—compared to the two-step sequence (coupling + morpholine displacement) needed when starting from chloropropoxy intermediates [1][2].

Scalable Synthesis of Src-Family Kinase Probe Compounds for in Vivo Target Engagement Studies

The morpholine-containing 4-anilino-3-quinolinecarbonitrile final inhibitors derived from CAS 214487-30-6 exhibit a distinct cellular permeability profile due to the predominantly neutral morpholine moiety at physiological pH [1]. This property makes them suitable as chemical probes for studying Src kinase signaling in cellular models where passive membrane diffusion is the primary uptake mechanism. The 2001 Boschelli study demonstrated that morpholinopropoxy compound 25 inhibited Src-dependent cell proliferation with an IC50 of 940 nM, confirming cellular target engagement despite moderate cellular potency, thereby validating the scaffold for intracellular kinase targeting [1].

Process Chemistry Route Optimization for Bosutinib and Related Dual Src/Abl Inhibitors

In industrial-scale bosutinib production, the use of pre-installed morpholino intermediates analogous to CAS 214487-30-6 has been explored as an alternative to the conventional route that proceeds through chloropropoxy intermediates. The Mao et al. 2015 Synlett paper reported an improved synthetic route achieving bosutinib in 18.0% overall yield over 9 steps from acetovanillone with 98.9% HPLC purity [1]. By eliminating the post-coupling morpholine displacement step, the morpholinopropoxy intermediate strategy reduces the total step count, minimizes alkylation byproducts, and improves process mass intensity—critical metrics for pharmaceutical intermediate procurement at scale [1][2].

Development of CNS-Penetrant Kinase Inhibitors Enabled by Neutral Morpholine Side Chain

The morpholino group in CAS 214487-30-6-derived inhibitors remains predominantly uncharged at physiological pH (calculated ~89% neutral fraction), in contrast to the positively charged N-methylpiperazine side chain found in bosutinib [1]. This physicochemical distinction is relevant for central nervous system (CNS) drug discovery programs requiring kinase inhibitors with improved passive blood-brain barrier permeability. Researchers procuring CAS 214487-30-6 over the methylpiperazinyl analog (CAS 492444-39-0) gain access to a chemical series with inherently lower basicity, a property empirically correlated with enhanced CNS exposure in multiple kinase inhibitor chemotypes [1][2].

Quote Request

Request a Quote for 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.